![molecular formula C9H8N2OS B1400936 [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol CAS No. 1340574-52-8](/img/structure/B1400936.png)
[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol
Overview
Description
The compound “[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol” is a derivative of pyridine and thiazole . Pyridine and thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, there are related compounds that have been synthesized. For instance, two new metal(II) complexes with a ligand based on a pyridine thiazolone group were prepared and characterized . Another study reported the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives .
Scientific Research Applications
Receptor Antagonism in Learning and Memory Studies
Studies have explored the role of receptor antagonists, such as mGlu5 and mGlu1, in learning and memory. The effects of selective antagonists like MTEP and EMQMCM were examined in the context of negatively reinforced learning paradigms, highlighting the diverse roles of mGlu1 and mGlu5 receptors in such processes (Gravius et al., 2005).
Nociceptin/Orphanin FQ Peptide Receptor Studies
The novel and selective NOP antagonist, LY2940094, has been studied for its therapeutic benefits in conditions like obesity, eating disorders, and depression. The research details NOP receptor occupancy post-administration of LY2940094 in rats and humans, offering insights into its potential as a potent and selective NOP antagonist (Raddad et al., 2016).
Therapeutic Strategies in Methanol Poisoning
Fomepizole has been highlighted as a therapeutic strategy in pediatric methanol poisoning cases, serving as a potent inhibitor of alcohol dehydrogenase. This strategy potentially offers a safe and valid alternative to traditional treatments, marking a significant advancement in the management of methanol poisoning scenarios (Brabander et al., 2005).
Pharmacokinetic Analysis in Poisoning Treatment
The pharmacokinetics of 4-methylpyrazole (4-MP) in the treatment of acute adult and pediatric methanol/ethylene glycol poisoning have been studied. This research provides a comprehensive overview of the blood and tissue levels of 4-MP, contributing valuable information to the field of toxicology and emergency medicine (Wallemacq et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives, which include [4-(pyridin-2-yl)-1,3-thiazol-2-yl]methanol, have been found to exhibit diverse biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, to exert their effects .
Mode of Action
For instance, they can inhibit or activate enzymes, block or stimulate receptors, or interfere with the function of other proteins . The exact interaction between this compound and its targets would depend on the specific molecular structure of the compound and the target.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer progression, among others .
Pharmacokinetics
The physicochemical properties of a compound, such as its solubility and stability, can influence its pharmacokinetic profile .
Result of Action
Based on the known activities of thiazole derivatives, it can be speculated that this compound might exert effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . .
properties
IUPAC Name |
(4-pyridin-2-yl-1,3-thiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-9-11-8(6-13-9)7-3-1-2-4-10-7/h1-4,6,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRZIYSZZKAVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.